N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline
Description
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-20(2)16-7-4-6-15(12-16)18(24)22-8-5-9-23(11-10-22)27(25,26)17-13-19-21(3)14-17/h4,6-7,12-14H,5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHNNFVDHYQPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline typically involves multi-step organic reactions. The process begins with the preparation of the diazepane ring, followed by the introduction of the pyrazole and aniline groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing partial motifs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Pyrazole-Sulfonyl-Diazepane Motif: The target compound uniquely combines a pyrazole-sulfonyl group with a diazepane ring, absent in simpler analogs like 3-(1-methyl-1H-pyrazol-4-yl)aniline . This sulfonyl linkage may improve metabolic stability compared to non-sulfonated pyrazole derivatives.
Diazepane vs. Piperidine Rings :
- The seven-membered diazepane in the target compound offers greater conformational flexibility than the six-membered piperidine in N,N-dimethyl-3-[(piperidin-3-yl)methyl]aniline . This flexibility could influence binding to targets with larger active sites.
Q & A
Q. What are the recommended synthetic routes for preparing N,N-dimethyl-3-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}aniline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including sulfonation, coupling, and carbonyl activation. Key steps may include:
- Sulfonation : Introducing the sulfonyl group to the pyrazole moiety under controlled acidic/basic conditions (e.g., using H₂SO₄ or chlorosulfonic acid) .
- Coupling : Amide bond formation between the diazepane-carbonyl and aniline groups via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity yields (>95%) .
Q. Optimization Strategies :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
- IR Spectroscopy : Identify C=O stretch (~1680 cm⁻¹) and S=O vibrations (~1150–1350 cm⁻¹) .
Q. How can researchers assess the purity of this compound, and what are common contaminants to monitor?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time consistency (±0.1 min) indicates purity. Common contaminants include unreacted sulfonyl precursors or dimerized byproducts .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 58.2%, H: 6.5%, N: 14.8%) .
- Melting Point : A sharp range (e.g., 145–147°C) confirms crystallinity and purity .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate:
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study conformational stability .
Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Q. How does the sulfonyl group in this compound influence its biological interactions, and what assays are recommended for evaluating its pharmacological potential?
Methodological Answer:
- Mechanistic Insight : The sulfonyl group enhances solubility and may interact with ATP-binding pockets in kinases or proteases .
- Assays :
- Enzyme Inhibition : Test against serine hydrolases or tyrosine kinases using fluorogenic substrates (e.g., AMC-labeled peptides) .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to track intracellular localization .
- Toxicity Screening : MTT assay in HEK293 or HepG2 cells to determine IC₅₀ values .
Q. What strategies can resolve contradictions in reported reactivity data for similar sulfonamide-diazepane hybrids?
Methodological Answer:
Q. How can researchers design derivatives of this compound to improve binding affinity for specific biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Modify the pyrazole substituents (e.g., replace methyl with trifluoromethyl for enhanced lipophilicity) .
- Introduce bioisosteres (e.g., replace sulfonyl with sulfonamide) to optimize hydrogen bonding .
- Synthetic Routes :
- Use Suzuki-Miyaura coupling to diversify the aniline moiety .
- Employ click chemistry (CuAAC) to append triazole rings for π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
